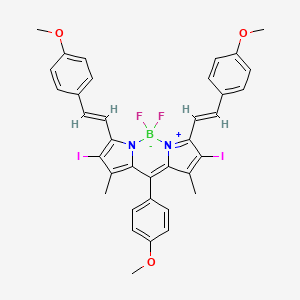

Bodipy bdp4

描述

属性

分子式 |

C36H31BF2I2N2O3 |

|---|---|

分子量 |

842.3 g/mol |

IUPAC 名称 |

2,2-difluoro-5,11-diiodo-8-(4-methoxyphenyl)-4,12-bis[(E)-2-(4-methoxyphenyl)ethenyl]-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

InChI |

InChI=1S/C36H31BF2I2N2O3/c1-22-33(40)30(20-10-24-6-14-27(44-3)15-7-24)42-35(22)32(26-12-18-29(46-5)19-13-26)36-23(2)34(41)31(43(36)37(42,38)39)21-11-25-8-16-28(45-4)17-9-25/h6-21H,1-5H3/b20-10+,21-11+ |

InChI 键 |

YFJIZYHIVZQPBD-CLVAPQHMSA-N |

手性 SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)/C=C/C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)/C=C/C6=CC=C(C=C6)OC)(F)F |

规范 SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C=CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)C=CC6=CC=C(C=C6)OC)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Hydrophobic Heart of a Versatile Fluorophore: An In-depth Technical Guide to BODIPY FL

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core physicochemical property that defines the utility of BODIPY FL: its hydrophobicity. A thorough understanding of this characteristic is paramount for the effective application of this versatile fluorophore in cellular imaging, drug delivery, and as a molecular probe. This document provides a comprehensive overview of the hydrophobicity of BODIPY FL, including its quantitative measurement, the implications of its lipophilic nature, and detailed experimental protocols.

Physicochemical Properties of BODIPY FL

BODIPY FL (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a synthetic fluorescent dye renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[1] However, its most defining characteristic for many biological applications is its hydrophobic nature.[] This hydrophobicity is quantified by its partition coefficient (logP), a measure of its differential solubility in a biphasic system of a hydrophobic and a hydrophilic solvent.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a compound is experimentally determined and expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. A positive logP value indicates a preference for the hydrophobic phase (n-octanol), signifying a lipophilic or hydrophobic compound.

| Parameter | Value | Reference |

| LogP | 1.836 | [No specific citation found for this value in the search results] |

This positive logP value confirms the hydrophobic nature of BODIPY FL, indicating it is significantly more soluble in lipids and nonpolar solvents than in water.

Solubility Profile

The hydrophobicity of BODIPY FL dictates its solubility in various solvents. It exhibits good solubility in many organic solvents but aggregates in aqueous solutions, which can lead to fluorescence quenching.[3]

| Solvent | Solubility | Concentration | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (342.36 mM) | [4] |

| Methanol | Soluble | Not specified | |

| Water | Poor (forms aggregates) | Not specified | |

| PEG400 | Soluble (for oral formulations) | Not specified | |

| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Soluble (for oral formulations) | Not specified |

Experimental Determination of Hydrophobicity

Accurate determination of the logP value is crucial for predicting the behavior of BODIPY FL in biological systems. The two most common methods for experimental logP determination are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable method for logP determination. It directly measures the partitioning of a solute between n-octanol and water.

Experimental Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of BODIPY FL in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the BODIPY FL stock solution to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the dye between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of BODIPY FL in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Calculation: The logP value is calculated using the following formula: logP = log([BODIPY FL]octanol / [BODIPY FL]water)

Workflow for Shake-Flask LogP Determination

Caption: Workflow of the shake-flask method for logP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, automated alternative to the shake-flask method for estimating logP values. It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its hydrophobicity.

Experimental Protocol:

-

System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject a solution of BODIPY FL onto the column and record its retention time.

-

LogP Estimation: Determine the logP value of BODIPY FL by interpolating its retention time on the calibration curve.

RP-HPLC LogP Determination Workflow

Caption: Workflow for estimating logP using RP-HPLC.

Implications of Hydrophobicity in Biological Applications

The hydrophobic nature of BODIPY FL is a double-edged sword, offering distinct advantages for certain applications while posing challenges for others.

Cellular Imaging: Staining of Lipophilic Structures

BODIPY FL's hydrophobicity makes it an excellent probe for staining lipids, membranes, and other lipophilic structures within cells. It readily partitions into the nonpolar interior of cellular membranes and lipid droplets.

Experimental Protocol for Staining Lipid Droplets:

-

Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.

-

Staining Solution Preparation: Prepare a 1-5 µM working solution of BODIPY FL in a suitable buffer (e.g., PBS). A stock solution in DMSO can be diluted.

-

Staining: Remove the cell culture medium and incubate the cells with the BODIPY FL staining solution for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove excess dye.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence.

Cellular Uptake and Localization of BODIPY FL

Caption: Influence of hydrophobicity on cellular uptake and localization of BODIPY FL.

The hydrophobicity of BODIPY dyes also allows for their use in studying specific membrane microdomains like lipid rafts when conjugated to molecules that target these regions, such as ganglioside GM1.

Drug Delivery Systems

The hydrophobic core of BODIPY FL can be exploited in the design of drug delivery systems. It can be encapsulated within the hydrophobic core of nanoparticles or micelles, which can then be functionalized for targeted delivery to specific cells or tissues. The fluorescence of BODIPY FL allows for the tracking of the delivery vehicle.

Challenges: Aggregation in Aqueous Environments

A significant challenge arising from the hydrophobicity of BODIPY FL is its tendency to form non-fluorescent aggregates in aqueous solutions. This aggregation-caused quenching (ACQ) can be a major limitation for applications in biological media.

Strategies to Mitigate Aggregation:

-

Chemical Modification: Introduction of hydrophilic groups to the BODIPY core can improve water solubility and reduce aggregation.

-

Use of Surfactants or Polymers: Encapsulation in micelles or conjugation with polymers like polyethylene (B3416737) glycol (PEG) can prevent aggregation.

-

Low Concentrations: Using the lowest effective concentration of the dye can minimize aggregation.

Aggregation vs. Solubilization of BODIPY FL

Caption: Hydrophobicity-driven aggregation and mitigation strategies.

Conclusion

The hydrophobicity of BODIPY FL is a fundamental property that governs its behavior and utility in a wide range of scientific applications. Its lipophilic nature enables the specific labeling of cellular lipids and membranes and facilitates its use in drug delivery systems. However, this same property also presents challenges, primarily aggregation-induced fluorescence quenching in aqueous environments. By understanding the principles of hydrophobicity and employing the appropriate experimental techniques and mitigation strategies, researchers can fully harness the power of this versatile fluorophore for their scientific investigations. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective use of BODIPY FL.

References

BODIPY 493/503: A Technical Guide to its Application as a Fluorescent Probe for Neutral Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology and drug discovery, the visualization and quantification of neutral lipids within lipid droplets are of paramount importance. Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles integral to cellular metabolism, signaling, and the pathogenesis of various diseases, including metabolic disorders, cardiovascular conditions, and cancer. The accurate labeling and tracking of these structures are therefore crucial for advancing our understanding of these processes.

This technical guide focuses on the application of BODIPY 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) as a fluorescent probe for the specific detection and imaging of neutral lipids within lipid droplets. BODIPY 493/503 has emerged as a preferred tool for researchers due to its exceptional photophysical properties, including high selectivity for neutral lipids, bright fluorescence, and robust photostability, making it suitable for a wide range of applications from live-cell imaging to quantitative analysis. This document provides a comprehensive overview of its properties, detailed experimental protocols, and a visual representation of its mechanism and workflow.

Core Properties of BODIPY 493/503

BODIPY 493/503 is a lipophilic fluorescent dye that exhibits a significant increase in fluorescence quantum yield in nonpolar environments, such as the core of lipid droplets. This environment-sensitive fluorescence is the cornerstone of its utility as a specific probe for neutral lipids.

Photophysical Characteristics

The photophysical properties of BODIPY 493/503 are summarized in the table below. The variation in quantum yield between polar and nonpolar solvents highlights its fluorogenic nature when partitioning into lipid droplets.

| Property | Value in Polar Solvents (e.g., Ethanol/Water) | Value in Nonpolar Solvents (e.g., Toluene/Oil) | Reference |

| Maximum Excitation Wavelength (λex) | ~493 nm | ~503 nm | [1] |

| Maximum Emission Wavelength (λem) | ~503 nm | ~512 nm | [2] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (ΦF) | Low (e.g., 0.039 in EtOH) | High (e.g., 0.968 in Toluene) | [3] |

| Fluorescence Lifetime (τ) | ~7.2 ns | Varies with environment | [2] |

Mechanism of Fluorescence

The fluorescence of BODIPY 493/503 is highly dependent on its local environment. In aqueous or polar environments, the dye exhibits minimal fluorescence due to non-radiative decay pathways. However, upon partitioning into the hydrophobic, nonpolar core of a lipid droplet, these non-radiative pathways are suppressed. This results in a significant enhancement of fluorescence, allowing for the specific visualization of lipid droplets with a high signal-to-noise ratio.

Experimental Protocols

The following protocols provide a general framework for staining neutral lipids in both live and fixed cells using BODIPY 493/503. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

Stock Solution (1-10 mM): Dissolve BODIPY 493/503 powder in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution, dissolve 1 mg of BODIPY 493/503 in 382 µL of DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired working concentration in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free medium). For live-cell imaging, a final concentration of 1-2 µM is often used.

Live-Cell Staining Protocol

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490 nm, emission ~510-550 nm).

Fixed-Cell Staining Protocol

-

Cell Culture and Fixation: Culture cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Staining: Add the BODIPY 493/503 working solution and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Experimental Workflow Diagram

Applications in Research and Drug Development

The unique properties of BODIPY 493/503 make it a versatile tool for a wide range of applications, including:

-

Basic Research: Studying the dynamics of lipid droplet formation, fusion, and degradation in various cell types and under different metabolic conditions.

-

Disease Modeling: Investigating the role of lipid droplets in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.

-

Cancer Biology: Examining the altered lipid metabolism in cancer cells and the role of lipid droplets in tumor progression and drug resistance.

-

Drug Discovery: Screening for compounds that modulate lipid metabolism by quantifying changes in lipid droplet number, size, and intensity.

-

Toxicology: Assessing the lipotoxic effects of various compounds on cells.

Conclusion

BODIPY 493/503 is a powerful and reliable fluorescent probe for the specific labeling of neutral lipids within lipid droplets. Its bright, photostable, and environment-sensitive fluorescence provides researchers with a robust tool for a multitude of applications in cell biology and drug development. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively utilize BODIPY 493/503 to gain valuable insights into the critical role of lipid droplets in health and disease.

References

BODIPY FL Dye: A Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-propionic acid) is a versatile and widely used green fluorescent dye in fluorescence microscopy. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an excellent alternative to traditional fluorophores like fluorescein.[1][2] This technical guide provides an in-depth overview of BODIPY FL's characteristics, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

Core Characteristics of BODIPY FL

BODIPY FL exhibits a range of advantageous properties that make it a robust tool for cellular imaging and analysis. A key feature is its high molar extinction coefficient and exceptional fluorescence quantum yield, which often approaches 1.0, even in aqueous environments.[3] This contributes to its bright fluorescent signal. Furthermore, its fluorescence is largely unaffected by changes in solvent polarity or pH, providing stable and reliable measurements across various experimental conditions.[1][2]

However, a notable limitation of BODIPY FL is its small Stokes shift, the difference between the excitation and emission maxima, which can lead to self-quenching at high concentrations.[]

Photophysical and Chemical Properties

The quantitative characteristics of BODIPY FL are summarized in the table below, providing a clear comparison of its key parameters.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503-505 nm | [5][6] |

| Emission Maximum (λem) | ~511-513 nm | [6][7] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0 | [3][5] |

| Fluorescence Lifetime (τ) | ~5.7 - 7.2 ns | [2][3][5] |

| Chemical Formula | C₁₄H₁₅BF₂N₂O₂ | [] |

| Molecular Weight | 292.09 g/mol | [] |

Applications in Fluorescence Microscopy

The hydrophobic nature of the BODIPY core makes it particularly well-suited for staining lipophilic structures within cells.[1] Consequently, BODIPY FL and its derivatives are extensively used for:

-

Lipid Droplet Staining: Visualizing and quantifying neutral lipid stores in live and fixed cells.[9][10]

-

Membrane Labeling: Studying membrane dynamics and structure.

-

Protein and Peptide Labeling: Covalently attaching to proteins and peptides for tracking and localization studies, often via NHS ester chemistry.[11][12]

-

Nucleic Acid Labeling: Labeling oligonucleotides for applications such as DNA sequencing and hybridization probes.[3][13]

-

Enzyme Assays: Developing fluorescent substrates for measuring enzyme activity.[3]

-

G-Protein Activation Assays: Monitoring the binding of GTP to G-protein alpha subunits in real-time.[14][15]

-

Sphingolipid Trafficking Studies: Investigating the metabolism and transport of sphingolipids within cellular pathways.[6][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BODIPY FL in fluorescence microscopy. Below are protocols for some of its key applications.

Live Cell Staining of Lipid Droplets

This protocol describes the use of BODIPY 493/503, a derivative of BODIPY FL, for staining neutral lipid droplets in living cells.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Cultured cells on coverslips or imaging dishes

Procedure:

-

Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in pre-warmed live-cell imaging medium or PBS to a final working concentration of 1-2 µM.[9][16]

-

Cell Preparation: Wash the cells once with pre-warmed PBS to remove any residual serum.[9]

-

Staining: Remove the PBS and add the BODIPY 493/503 staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye.[9]

-

Imaging: Replace the PBS with fresh, pre-warmed live-cell imaging medium. Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

Protein Labeling with BODIPY FL NHS Ester

This protocol outlines the covalent labeling of proteins with amine-reactive BODIPY FL succinimidyl ester (SE).

Materials:

-

BODIPY FL NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Protein solution (2-10 mg/mL in amine-free buffer, pH 8.5)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

-

Prepare Dye Stock Solution: Dissolve the BODIPY FL NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS adjusted to pH 8.5). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[11]

-

Labeling Reaction: While gently vortexing, add a 10 to 20-fold molar excess of the reactive dye to the protein solution.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Oligonucleotide Labeling

This protocol describes the post-synthetic labeling of an amine-modified oligonucleotide with BODIPY FL NHS Ester.

Materials:

-

Amine-modified oligonucleotide

-

BODIPY FL NHS Ester

-

Anhydrous DMSO

-

Labeling buffer (e.g., 0.2 M sodium tetraborate, pH 8.5)

-

Deionized water

Procedure:

-

Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

Prepare Dye Solution: Dissolve the BODIPY FL NHS Ester in anhydrous DMSO.

-

Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal dye-to-oligo ratio should be determined empirically.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or high-performance liquid chromatography (HPLC).[3] Dual HPLC purification is often recommended for high purity.[3]

Visualization of Cellular Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways where BODIPY FL is utilized.

Conclusion

BODIPY FL is a powerful and reliable fluorescent dye for a multitude of applications in fluorescence microscopy. Its superior photophysical properties, including brightness and photostability, often make it a preferred choice over traditional dyes. By understanding its core characteristics and following optimized experimental protocols, researchers can effectively leverage BODIPY FL to visualize and quantify a wide range of cellular components and processes, thereby advancing our understanding of cell biology and aiding in the development of new therapeutics.

References

- 1. BODIPY TMR Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 5. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 9. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Application Notes and Protocols for BODIPY™ 493/503 (BDP4) Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) is a lipophilic fluorescent dye renowned for its high selectivity and photostability in staining neutral lipids within lipid droplets.[1][] Its bright green fluorescence and low sensitivity to environmental polarity make it an exceptional tool for visualizing and quantifying lipid droplets in both live and fixed cells.[1] These characteristics are pivotal for research in cellular metabolism, lipid homeostasis, and the investigation of diseases such as obesity, diabetes, and fatty liver disease.[][3] This document provides a comprehensive guide to the principles and protocols for utilizing BODIPY 493/503 in live-cell imaging applications.

Principle of Staining

BODIPY 493/503 is a hydrophobic molecule that readily permeates the plasma membrane of live cells. Once inside the cytoplasm, it preferentially partitions into the nonpolar environment of the lipid droplet core, which is primarily composed of neutral lipids like triacylglycerols and sterol esters. This accumulation within lipid droplets leads to a significant increase in its fluorescence intensity, allowing for their clear visualization against the lower fluorescence of the aqueous cytoplasm. The dye's fluorescence is largely independent of the environmental pH and polarity, ensuring consistent and reliable staining.

Quantitative Data Summary

The optimal staining conditions for BODIPY 493/503 can vary depending on the cell type and experimental goals. The following table summarizes key quantitative parameters derived from various protocols.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1 - 10 mM in DMSO | Prepare by dissolving 1 mg of BODIPY 493/503 in the appropriate volume of high-quality anhydrous DMSO. Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |

| Working Concentration | 0.5 - 10 µM | The optimal concentration should be determined empirically for each cell line and application. A common starting point is 1-2 µM. |

| Incubation Time | 5 - 30 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize potential cytotoxicity. |

| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C is common. |

| Excitation Wavelength (Max) | ~493 nm | Compatible with the 488 nm laser line on most fluorescence microscopes. |

| Emission Wavelength (Max) | ~503 nm | Emits a bright green fluorescence. |

Experimental Protocol: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining lipid droplets in live adherent cells with BODIPY 493/503.

Materials:

-

BODIPY™ 493/503 powder

-

High-quality anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium appropriate for the cell line

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of BODIPY 493/503 by dissolving 1 mg of the dye in approximately 3.8 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the BODIPY 493/503 stock solution at room temperature.

-

Dilute the stock solution to the desired final working concentration (e.g., 1-2 µM) in pre-warmed serum-free culture medium or PBS. For example, to make 1 mL of 2 µM staining solution from a 1 mM stock, add 2 µL of the stock to 998 µL of medium.

-

Vortex the staining solution immediately before use to ensure a homogenous suspension, as the dye is hydrophobic.

-

-

Cell Preparation:

-

Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips) to a confluence of 60-80%.

-

Ensure the cells are healthy and in the logarithmic growth phase.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS or serum-free medium to remove any residual serum.

-

Add the freshly prepared BODIPY 493/503 staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

-

Immediately visualize the stained lipid droplets using a fluorescence microscope.

-

Use a standard FITC/GFP filter set for excitation (e.g., ~488 nm) and emission (e.g., ~500-550 nm) wavelengths.

-

BODIPY 493/503 can be prone to photobleaching, so minimize exposure to the excitation light. It is advisable to locate the cells of interest using brightfield microscopy before switching to fluorescence imaging.

-

Visualization of Workflow and Staining Mechanism

To further clarify the experimental process and the underlying principle, the following diagrams are provided.

Caption: Experimental workflow for BODIPY 493/503 live-cell staining.

Caption: Mechanism of BODIPY 493/503 staining of lipid droplets.

References

Application Notes and Protocols for Staining Cells with BODIPY™ 493/503

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) is a lipophilic fluorescent dye renowned for its high selectivity and specificity for neutral lipids, making it an exceptional tool for staining intracellular lipid droplets.[] This dye is virtually non-fluorescent in aqueous environments and exhibits a strong, bright green fluorescence upon partitioning into the hydrophobic core of lipid droplets.[2] Its narrow emission spectrum and high quantum yield make it ideal for various applications, including fluorescence microscopy and flow cytometry, for both live and fixed cells.[3][4] These characteristics are pivotal in studying cellular metabolism, lipid storage diseases, and the effects of therapeutic agents on lipid accumulation.

Core Principles of BODIPY™ 493/503 Staining

BODIPY™ 493/503's utility in cellular imaging is based on its photophysical properties. It is a small, uncharged molecule that can readily penetrate the cell membrane.[5] Once inside the cell, it localizes to neutral lipid-rich organelles, primarily lipid droplets. The dye's fluorescence is environmentally sensitive; in the polar environment of the cytoplasm, it is quenched, while in the nonpolar lipid environment of the droplet, its fluorescence is significantly enhanced. This leads to a high signal-to-noise ratio, enabling clear visualization of lipid droplets.

Experimental Protocols

I. Preparation of Reagents

A. BODIPY™ 493/503 Stock Solution (1 mM)

-

Dissolve 1 mg of BODIPY™ 493/503 in 3.82 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

B. BODIPY™ 493/503 Working Solution (1-5 µM)

-

Dilute the 1 mM stock solution in phosphate-buffered saline (PBS) or serum-free medium to the desired final concentration.

-

Prepare this solution fresh for each experiment.

C. Fixation Solution (4% Paraformaldehyde in PBS)

-

Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of PBS.

-

Heat gently (around 60°C) and add a few drops of 1 M NaOH to dissolve the PFA.

-

Allow the solution to cool to room temperature and adjust the pH to 7.4.

-

Filter the solution and store it at 4°C.

II. Staining Protocol for Fixed Adherent Cells

This protocol is suitable for immunofluorescence and detailed morphological studies.

-

Cell Culture: Grow adherent cells on sterile coverslips in a multi-well plate to 60-80% confluency.

-

Washing: Gently wash the cells twice with PBS to remove any residual medium.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Note: Avoid using methanol-based fixatives as they can extract lipids and disrupt lipid droplet morphology.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Add the BODIPY™ 493/503 working solution (1-5 µM) to the cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS to remove any unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm).

III. Staining Protocol for Live Adherent Cells

This protocol is ideal for observing the dynamics of lipid droplets in real-time.

-

Cell Culture: Grow adherent cells on a suitable imaging dish or plate to the desired confluency.

-

Washing: Gently wash the cells once with pre-warmed PBS.

-

Staining: Add the BODIPY™ 493/503 working solution (1-3 µM in serum-free medium or PBS) and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to reduce background fluorescence.

-

Imaging: Immediately image the cells under a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

IV. Staining Protocol for Suspension Cells (Fixed)

-

Cell Preparation: Harvest suspension cells and centrifuge at 400 x g for 4 minutes.

-

Washing: Resuspend the cell pellet in PBS and repeat the centrifugation.

-

Fixation: Resuspend the cells in 4% paraformaldehyde and incubate for 15 minutes at room temperature.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cells in the BODIPY™ 493/503 working solution and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Centrifuge and wash the cells twice with PBS.

-

Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Quantitative Analysis of Lipid Droplets

BODIPY™ 493/503 staining can be used for the quantitative analysis of lipid droplet content. This can be achieved through image analysis of fluorescence micrographs or by flow cytometry. For a positive control, cells can be treated with oleic acid (e.g., 400 µM for 24 hours) to induce lipid droplet formation.

Table 1: Recommended Staining Parameters for Different Applications

| Application | Cell State | Fixation | BODIPY™ 493/503 Concentration | Incubation Time | Incubation Temperature |

| Microscopy | Live | N/A | 1-3 µM | 15-30 min | 37°C |

| Fixed | 4% PFA | 1-5 µM | 20-60 min | Room Temperature | |

| Flow Cytometry | Live | N/A | 0.5-2 µM | 15-30 min | 37°C |

| Fixed | 4% PFA | 0.5-2 µM | 20-60 min | Room Temperature |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Weak Signal | Insufficient dye concentration or incubation time. | Increase concentration or incubation time within the recommended range. |

| Poor cell health. | Ensure cells are healthy and not overly confluent. | |

| High Background | Incomplete washing. | Increase the number and duration of washing steps. |

| Dye aggregation. | Prepare fresh working solution and vortex before use. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and acquire images promptly. |

| Altered Lipid Droplet Morphology | Use of methanol-based fixatives. | Use paraformaldehyde for fixation. |

Visualization of Experimental Workflows

Signaling Pathway for Lipid Droplet Formation

Caption: Cellular uptake of fatty acids and subsequent formation and staining of lipid droplets with BODIPY™ 493/503.

Experimental Workflow for Fixed Cell Staining

Caption: Step-by-step workflow for fixing and staining adherent cells with BODIPY™ 493/503.

Logical Relationship for Troubleshooting Weak Staining

Caption: Troubleshooting guide for addressing weak fluorescence signals in BODIPY™ 493/503 staining.

References

- 2. apexbt.com [apexbt.com]

- 3. Lipid Index Determination by Liquid Fluorescence Recovery in the Fungal Pathogen Ustilago Maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging of neutral lipids and neutral lipid associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Lipid Droplet Quantification in Flow Cytometry using BODIPY™ 493/503

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles that play a central role in energy storage, lipid homeostasis, and cellular signaling. The quantification of lipid droplets is crucial for research in various fields, including metabolism, oncology, and drug discovery. BODIPY™ 493/503 (BDP4) is a lipophilic fluorescent dye that specifically stains neutral lipids within lipid droplets, making it an excellent tool for their quantification. This document provides detailed application notes and protocols for the use of BODIPY™ 493/503 in flow cytometry for the quantitative analysis of lipid droplets.

BODIPY™ 493/503 exhibits a narrow emission spectrum with an excitation maximum at 493 nm and an emission maximum at 503 nm, making it compatible with the standard 488 nm laser found in most flow cytometers.[1][2] Its high quantum yield and photostability ensure a bright and stable fluorescent signal, ideal for high-throughput analysis.[3]

Key Experimental Considerations

Several factors can influence the quality and reproducibility of lipid droplet quantification using BODIPY™ 493/503. Careful optimization of the following parameters is recommended for each cell type and experimental condition.

| Parameter | Recommendation | Rationale |

| BODIPY™ 493/503 Concentration | 0.5 - 10 µM (2 µM is a common starting point) | Optimal concentration balances strong signal with minimal background fluorescence. Higher concentrations can lead to dye aggregation and non-specific staining.[3][4] |

| Incubation Time | 15 - 30 minutes at 37°C | Sufficient time for dye uptake and incorporation into lipid droplets. Longer incubation times may increase cytotoxicity in live cells. |

| Cell Type | Adherent or suspension cells (live or fixed) | The protocol can be adapted for various cell types. Adherent cells will need to be brought into a single-cell suspension for flow cytometry. |

| Positive Control | Oleic acid (30-400 µM) treatment for 16-24 hours | Oleic acid is a fatty acid that potently induces the formation of lipid droplets, providing a robust positive control for the assay. |

| Controls | Unstained cells, vehicle-treated cells | Essential for setting the baseline fluorescence and assessing the effect of the experimental treatment. |

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells for Flow Cytometry

This protocol describes the staining of live adherent cells, followed by their detachment and analysis by flow cytometry.

Materials:

-

BODIPY™ 493/503 (stock solution in DMSO, e.g., 1 mg/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium

-

Trypsin-EDTA or other cell detachment solution

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

-

Induce Lipid Droplet Formation (Optional): Treat cells with oleic acid or other stimuli to induce lipid droplet formation. Include appropriate vehicle controls.

-

Prepare Staining Solution: Dilute the BODIPY™ 493/503 stock solution in pre-warmed serum-free culture medium or PBS to the desired final concentration (e.g., 2 µM).

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY™ 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells twice with PBS.

-

Cell Detachment: Add trypsin-EDTA to the cells and incubate until the cells detach.

-

Neutralization and Collection: Add complete culture medium to neutralize the trypsin. Transfer the cell suspension to a flow cytometry tube.

-

Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., 530/30 nm filter). Collect data for at least 10,000 events per sample.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol is suitable for cells that grow in suspension.

Materials:

-

BODIPY™ 493/503 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Culture and Treatment: Culture suspension cells and treat them with the desired stimuli as in Protocol 1.

-

Cell Collection: Transfer the required number of cells to a flow cytometry tube.

-

Centrifugation: Pellet the cells by centrifugation.

-

Wash: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.

-

Staining: Resuspend the cell pellet in the BODIPY™ 493/503 staining solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Add PBS to the tube, centrifuge, and discard the supernatant. Repeat this wash step once more.

-

Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

-

Flow Cytometry Analysis: Analyze the samples as described in Protocol 1.

Protocol 3: Staining of Fixed Cells for Flow Cytometry

Fixation can be useful for preserving samples for later analysis.

Materials:

-

BODIPY™ 493/503 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

4% Paraformaldehyde (PFA) in PBS

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation: Prepare adherent or suspension cells as described in the previous protocols.

-

Fixation: After the treatment period, wash the cells with PBS and then add 4% PFA. Incubate for 15-20 minutes at room temperature.

-

Wash: Remove the PFA and wash the cells three times with PBS.

-

Staining: Add the BODIPY™ 493/503 staining solution and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash: Wash the cells twice with PBS.

-

Resuspension: Resuspend the cells in flow cytometry buffer.

-

Flow Cytometry Analysis: Analyze the samples as described in Protocol 1.

Data Presentation

Quantitative data from flow cytometry experiments can be effectively summarized in tables for easy comparison. The mean fluorescence intensity (MFI) of the BODIPY™ 493/503 signal is a common metric used to represent the cellular lipid droplet content.

Table 1: Example of Quantitative Data from a Lipid Droplet Induction Experiment

| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| Vehicle Control (DMSO) | 1500 | 1.0 |

| Oleic Acid (100 µM) | 7500 | 5.0 |

| Compound X (10 µM) | 3000 | 2.0 |

| Compound Y (10 µM) | 1200 | 0.8 |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways involved in lipid droplet metabolism.

Signaling Pathways in Lipid Metabolism

The formation and breakdown of lipid droplets are tightly regulated by complex signaling networks. Two key pathways are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.

AMPK Signaling Pathway: AMPK acts as a cellular energy sensor. When activated by low energy levels (high AMP:ATP ratio), AMPK promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP. In the context of lipid metabolism, AMPK activation leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation, thereby reducing lipid storage in droplets.

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and proliferation. When activated by growth factors and nutrients, mTORC1 promotes anabolic processes, including lipid synthesis, leading to increased lipid droplet formation.

Conclusion

BODIPY™ 493/503 is a robust and reliable fluorescent probe for the quantification of intracellular lipid droplets by flow cytometry. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute experiments to accurately measure changes in cellular lipid content. By understanding the underlying signaling pathways, researchers can gain deeper insights into the regulation of lipid metabolism in health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC1 signalling mediates PI3K-dependent large lipid droplet accumulation in Drosophila ovarian nurse cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Tissue Sections with BODIPY Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent stains highly valued in cellular and tissue research for their bright, stable signals and high sensitivity.[] These lipophilic dyes are particularly effective for visualizing neutral lipids and are widely used to study lipid droplets, which are crucial in metabolic research, drug screening, and disease modeling.[][3][4] Their unique photophysical properties, including high quantum yield, narrow emission peaks, and low sensitivity to environmental polarity and pH, make them excellent probes for fluorescence microscopy.[5] This document provides detailed protocols for staining tissue sections with two common BODIPY dyes: BODIPY 493/503 for neutral lipid droplets and BODIPY 581/591 C11 for detecting lipid peroxidation.

Featured Dyes and Applications

-

BODIPY 493/503: A classic green-emitting dye that specifically stains neutral lipids, making it ideal for visualizing and quantifying lipid droplets in tissue sections. Its high selectivity and stability are advantageous for studying lipid accumulation in various pathological and metabolic conditions.

-

BODIPY 581/591 C11: A ratiometric fluorescent sensor used to detect lipid peroxidation. Upon oxidation by reactive oxygen species, its fluorescence emission shifts from red to green, allowing for the quantitative assessment of oxidative stress in cell membranes.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and incubation times for BODIPY staining in various sample types. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Recommended Staining Parameters for BODIPY 493/503

| Sample Type | Recommended Concentration | Incubation Time |

| Tissue Sections (Frozen or Paraffin) | 1–10 µM | 30–60 minutes |

| Fixed Cells | 0.5–5 µM | 20–60 minutes |

| Live Cells/Cell Cultures | 0.1–2 µM | 15–30 minutes |

Data compiled from multiple sources.

Table 2: Recommended Staining Parameters for BODIPY 581/591 C11

| Sample Type | Recommended Concentration | Incubation Time |

| Tissue Sections/Cells | 2–10 µM | 30 minutes |

Data compiled from multiple sources.

Table 3: Spectral Properties of Featured BODIPY Dyes

| Dye | Excitation (nm) | Emission (nm) | Solvent |

| BODIPY 493/503 | 493 | 503 | DMSO |

| BODIPY 581/591 C11 (Reduced) | 581 | 591 | DMSO |

| BODIPY 581/591 C11 (Oxidized) | ~488-500 | ~510 | DMSO |

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Staining Neutral Lipids in Tissue Sections with BODIPY 493/503

This protocol details the steps for staining lipid droplets in both frozen and paraffin-embedded tissue sections.

Materials:

-

BODIPY 493/503 dye

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS (for frozen sections)

-

Xylene and graded ethanol (B145695) series (for paraffin (B1166041) sections)

-

Antigen retrieval solution (e.g., Sodium Citrate (B86180) buffer) (for paraffin sections)

-

Hydrophobic barrier pen

-

Antifade mounting medium (with or without DAPI)

-

Coverslips

-

Microscope slides

Stock Solution Preparation (5 mM):

-

Dissolve 1.3 mg of BODIPY 493/503 in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Working Solution Preparation (1-10 µM):

-

Dilute the 5 mM stock solution in PBS to the desired final concentration (e.g., for a 2 µM working solution, dilute the stock 1:2500 in PBS).

-

Vortex the working solution vigorously immediately before use to prevent dye aggregation.

Staining Procedure for Frozen Sections:

-

Cut frozen tissue sections (10-12 µm thick) using a cryostat and mount them on microscope slides.

-

Allow the sections to air dry at room temperature for 30 minutes.

-

Fix the sections with 4% PFA in PBS for 5-15 minutes at room temperature.

-

Wash the sections three times with PBS for 5 minutes each.

-

(Optional) Use a hydrophobic barrier pen to circle the tissue section to minimize the volume of staining solution needed.

-

Apply the BODIPY 493/503 working solution to cover the tissue section and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the sections three times with PBS for 5-10 minutes each to remove excess dye.

-

Mount the slides with an antifade mounting medium and a coverslip.

-

Seal the edges of the coverslip with nail polish and allow it to dry before imaging.

Staining Procedure for Paraffin-Embedded Sections:

Note: Staining lipids in paraffin sections can be challenging due to the potential for lipid extraction during the deparaffinization process. Frozen sections are generally recommended for more reliable results.

-

Deparaffinize the tissue sections by incubating them in xylene (3 times for 3 minutes each).

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%, 30%) for 3 minutes each, followed by a final wash in deionized water.

-

Perform antigen retrieval by steaming the sections in sodium citrate buffer for 10 minutes, if necessary for co-staining.

-

Wash the sections three times with PBS for 10 minutes each.

-

Apply the BODIPY 493/503 working solution (0.1 mg/ml in DMSO as per one protocol, or 1-10 µM in PBS) and incubate for 30 minutes in the dark.

-

Wash the sections three times with PBS for 10 minutes each.

-

Mount with an antifade mounting medium containing DAPI for nuclear counterstaining.

Protocol 2: Detecting Lipid Peroxidation in Tissue Sections with BODIPY 581/591 C11

This protocol is for the ratiometric detection of lipid peroxidation in tissue sections.

Materials:

-

BODIPY 581/591 C11 dye

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Antifade mounting medium

-

Coverslips

-

Microscope slides

Stock Solution Preparation (5-10 mM):

-

Prepare a stock solution of BODIPY 581/591 C11 in anhydrous DMSO. For a 5 mM stock, dissolve 1 mg in approximately 0.4 mL of DMSO.

-

Store the stock solution at -20°C, protected from light.

Working Solution Preparation (2-10 µM):

-

Dilute the stock solution in PBS or a suitable buffer to the desired final concentration.

-

Prepare the working solution fresh for each experiment.

Staining Procedure:

-

Prepare frozen tissue sections as described in Protocol 1 (steps 1-4).

-

Apply the BODIPY 581/591 C11 working solution to the tissue sections and incubate for 30 minutes at 37°C in the dark.

-

Wash the sections three times with PBS for 5 minutes each.

-

Mount the slides with an antifade mounting medium and a coverslip.

-

Image immediately using a fluorescence or confocal microscope with appropriate filter sets for both the reduced (red) and oxidized (green) forms of the dye.

Visualization and Analysis

Microscopy and Filter Sets:

-

A fluorescence or confocal microscope equipped with appropriate filter sets is required for imaging.

-

For BODIPY 493/503 , a standard FITC/GFP filter set is suitable (Excitation: ~488 nm, Emission: ~503-515 nm).

-

For BODIPY 581/591 C11 , two filter sets are needed for ratiometric imaging:

-

Reduced form (Red): Excitation ~581 nm, Emission ~591 nm.

-

Oxidized form (Green): Excitation ~488 nm, Emission ~510 nm.

-

-

Sequential scanning is recommended when co-staining with other fluorophores like DAPI to avoid spectral bleed-through.

Quantitative Analysis:

-

Fluorescence intensity, number, and size of lipid droplets can be quantified using image analysis software (e.g., ImageJ/Fiji).

-

For BODIPY 581/591 C11, the ratio of green to red fluorescence intensity is calculated to determine the extent of lipid peroxidation.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak Signal | - Insufficient dye concentration or incubation time. - Poor cell/tissue health. - Photobleaching. | - Optimize dye concentration and incubation time. - Use fresh tissue and handle it carefully. - Use an antifade mounting medium and minimize light exposure. |

| High Background | - Dye concentration is too high. - Insufficient washing. - Dye aggregation. | - Reduce the dye concentration. - Increase the number and duration of washing steps. - Ensure the working solution is well-mixed before application. |

| Uneven Staining | - Incomplete dye dissolution. - Uneven application of the staining solution. - For tissue, thickness and permeabilization can affect uniformity. | - Ensure the stock solution is fully dissolved in DMSO. - Gently mix during incubation. - Optimize section thickness and consider permeabilization steps if necessary. |

Diagrams

Caption: General workflow for BODIPY staining of tissue sections.

Caption: Ratiometric detection of lipid peroxidation using BODIPY 581/591 C11.

References

- 3. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

BODIPY FL Conjugation to Antibodies for Immunofluorescence: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of BODIPY™ FL NHS Ester to antibodies and their subsequent use in immunofluorescence applications. BODIPY FL is a bright, photostable, green-fluorescent dye with a pH-insensitive emission, making it an excellent choice for labeling antibodies for various cellular imaging and analysis techniques.[1]

Introduction to BODIPY FL NHS Ester

BODIPY FL (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid) is a versatile fluorophore with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1] Its succinimidyl ester (NHS ester) derivative is a popular amine-reactive reagent used for covalently attaching the dye to primary amines on proteins, such as the lysine (B10760008) residues on antibodies.[1][2]

Key Properties of BODIPY FL:

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~502 nm | [1] |

| Emission Maximum (Em) | ~511 nm | [1] |

| Molecular Weight | 389.16 g/mol | [1] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][2] |

| Reactivity | Primary amines | [1][2] |

| Solubility | DMSO, DMF | [1] |

BODIPY FL conjugates are known for their bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes, which are advantageous for fluorescence polarization assays and two-photon excitation microscopy.[1]

Antibody Conjugation with BODIPY FL NHS Ester

The following protocol outlines the steps for conjugating BODIPY FL NHS Ester to an antibody. Optimization of the dye-to-antibody molar ratio is crucial for achieving the desired degree of labeling (DOL) without compromising antibody function.[3]

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

BODIPY FL NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Experimental Workflow: Antibody Conjugation

Detailed Protocol

-

Antibody Preparation:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.[4]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of BODIPY FL NHS Ester in anhydrous DMSO or DMF.[4]

-

-

Conjugation Reaction:

-

Slowly add the calculated volume of the 10 mM BODIPY FL NHS Ester stock solution to the antibody solution while gently vortexing.

-

The optimal molar ratio of dye to protein is typically around 10:1.[4] However, this should be optimized for each specific antibody to achieve a Degree of Labeling (DOL) between 2 and 10.[5]

-

Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[4]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction will be the conjugated antibody.

-

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and 502 nm (A502).

-

Calculate the concentration of the antibody and the dye using the following formulas:

-

Protein Concentration (M) = [A280 - (A502 x CF)] / εprotein

-

Dye Concentration (M) = A502 / εdye

-

Where:

-

εdye is the molar extinction coefficient of BODIPY FL at 502 nm (~92,000 M-1cm-1).[6]

-

-

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

Table 1: Recommended Starting Molar Ratios for Antibody Conjugation

| Antibody Concentration | Dye:Antibody Molar Ratio (starting point) | Expected DOL Range |

| 2 mg/mL | 5:1 - 15:1 | 2 - 6 |

| 5 mg/mL | 5:1 - 15:1 | 3 - 8 |

| 10 mg/mL | 10:1 - 20:1 | 4 - 10 |

Note: These are starting recommendations. The optimal molar ratio should be determined empirically for each antibody.

Immunofluorescence Staining Protocol

This protocol provides a general guideline for immunofluorescence staining of cultured cells using a BODIPY FL-conjugated antibody.

Materials

-

BODIPY FL-conjugated antibody

-

Cells grown on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (for intracellular targets): 0.1-0.5% Triton™ X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Antifade mounting medium

Experimental Workflow: Immunofluorescence Staining

Detailed Protocol

-

Cell Fixation:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Staining:

-

Dilute the BODIPY FL-conjugated antibody to the desired concentration in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for BODIPY FL (e.g., a standard FITC filter set).

-

Table 2: Recommended Staining Conditions for Different Cell Types

| Cell Type | Fixation | Permeabilization | Antibody Concentration | Incubation Time |

| Adherent (e.g., HeLa, A549) | 4% PFA, 15 min | 0.25% Triton X-100, 10 min | 1-5 µg/mL | 1 hr at RT |

| Suspension (e.g., Jurkat) | 4% PFA, 15 min | 0.1% Triton X-100, 10 min | 5-10 µg/mL | 1 hr at RT |

| Tissue Sections (Frozen) | Cold Acetone, 10 min | Not required | 5-15 µg/mL | 2 hrs at RT or O/N at 4°C |

| Tissue Sections (Paraffin) | Deparaffinize & Rehydrate | Antigen Retrieval + 0.5% Triton X-100 | 5-20 µg/mL | O/N at 4°C |

Note: These are general recommendations. Optimal conditions may vary depending on the specific antigen and antibody.

Troubleshooting

Table 3: Common Problems and Solutions in BODIPY FL Immunofluorescence

| Problem | Possible Cause | Recommended Solution |

| Weak or No Signal | Low antibody concentration | Increase antibody concentration or incubation time. |

| Inefficient conjugation (low DOL) | Optimize the dye-to-antibody molar ratio during conjugation. | |

| Photobleaching | Use an antifade mounting medium and minimize exposure to excitation light.[7] | |

| Incompatible filter set | Ensure the microscope filters are appropriate for BODIPY FL's excitation and emission spectra.[7] | |

| High Background | High antibody concentration | Decrease the antibody concentration. |

| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). | |

| Inadequate washing | Increase the number and duration of wash steps.[] | |

| Non-specific binding of the antibody | Include an isotype control to assess non-specific binding. | |

| Phototoxicity | Excessive light exposure | Reduce the intensity and duration of the excitation light. |

For more detailed troubleshooting, refer to comprehensive immunofluorescence guides.[7][9][10][11]

References

- 1. abpbio.com [abpbio.com]

- 2. abpbio.com [abpbio.com]

- 3. lifetein.com [lifetein.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]

- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 9. ibidi.com [ibidi.com]

- 10. hycultbiotech.com [hycultbiotech.com]

- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Live-Cell Imaging of Lipid Dynamics with BODIPY BDP4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their study in live cells provides critical insights into various physiological and pathological processes, including obesity, diabetes, and cancer. BODIPY dyes are highly lipophilic, fluorescent probes that readily stain the neutral lipid core of these droplets, offering exceptional brightness and photostability for live-cell imaging. This document provides detailed application notes and protocols for the use of BODIPY BDP4, a dithiosubstituted BODIPY derivative, for visualizing and analyzing lipid droplet dynamics.

This compound and its analogs (BDP1-BDP4) represent a class of BODIPY dyes with unique photophysical properties conferred by their dithiosubstituted structure. These characteristics can be advantageous for specific imaging applications.

Data Presentation: Photophysical Properties of BODIPY Derivatives

The selection of a suitable fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key photophysical properties of a series of dithiosubstituted BODIPY dyes, including BDP4, and compares them to the widely used BODIPY 493/503.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Stokes Shift (nm) |

| BDP1 | ~500 | ~510 | Not Reported | Not Reported | ~10 |

| BDP2 | ~530 | ~540 | Not Reported | Not Reported | ~10 |

| BDP3 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| BDP4 | ~570 | ~580 | Not Reported | Not Reported | ~10 |

| BODIPY 493/503 | 493 | 503 | >80,000 | ~0.9 | 10 |

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with this compound

This protocol outlines the steps for staining lipid droplets in live cultured cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Optional: Oleic acid complexed to BSA (for inducing lipid droplet formation)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach 70-80% confluency.

-

(Optional) To induce lipid droplet formation, incubate the cells with 100-400 µM oleic acid complexed to BSA in serum-free medium for 12-24 hours prior to staining.

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution in pre-warmed (37°C) serum-free culture medium or PBS/HBSS to a final concentration of 0.5-2 µM. It is crucial to add the DMSO stock to the aqueous solution while vortexing to prevent precipitation of the dye.

-

-

Staining:

-

Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye and reduce background fluorescence.

-

After the final wash, add fresh pre-warmed complete culture medium or a suitable imaging buffer to the cells.

-

-

Imaging:

-

Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (based on its excitation and emission maxima, approximately 570 nm excitation and 580 nm emission).

-

Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.

-

Protocol 2: Quantification of Lipid Droplet Dynamics

Image analysis software such as ImageJ/Fiji can be used to quantify changes in lipid droplet number, size, and fluorescence intensity over time.

Procedure:

-

Image Acquisition:

-

Acquire a time-lapse series of images of the this compound-stained cells.

-

Ensure consistent imaging parameters (laser power, exposure time, gain) throughout the experiment.

-

-

Image Processing:

-

Open the image series in ImageJ/Fiji.

-

Apply a threshold to the images to segment the lipid droplets from the background. The "Analyze > Set Measurements" menu should be configured to measure parameters such as "Area," "Mean Gray Value," and "Integrated Density."

-

-

Analysis:

-

Use the "Analyze > Analyze Particles" function to count the number of lipid droplets and measure their individual areas.

-

To measure fluorescence intensity, which can be an indicator of lipid content, use the region of interest (ROI) manager to select individual lipid droplets and measure their mean gray value or integrated density over time.

-

Visualization of Workflows and Pathways

Experimental Workflow for Live-Cell Imaging

Application Notes and Protocols for BODIPY 493/503 Staining of Neutral Lipid Droplets

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) is a lipophilic fluorescent dye renowned for its high specificity and photostability in staining neutral lipid droplets.[][2] Its bright green fluorescence upon binding to the neutral lipid core of droplets makes it an invaluable tool for visualizing, quantifying, and tracking lipid dynamics in a variety of biological systems.[] These application notes provide detailed protocols for the use of BODIPY 493/503 in mammalian cells, tissues, and yeast, along with a summary of its quantitative properties and an overview of the key signaling pathways governing lipid droplet homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for BODIPY 493/503, offering a quick reference for experimental design.

Table 1: Spectral and Physicochemical Properties of BODIPY 493/503

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~493 nm | [4] |

| Emission Maximum (λem) | ~503 nm | [4] |

| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |

| Quantum Yield | High (approaching 0.8) | |

| Stokes Shift | Small | |

| Solvent for Stock Solution | DMSO or Ethanol |

Table 2: Recommended Staining Parameters for BODIPY 493/503

| Sample Type | Fixation | Working Concentration (µM) | Incubation Time | Incubation Temperature | Reference(s) |

| Live Mammalian Cells | N/A | 0.1 - 2 µM | 15 - 30 min | 37°C | |

| Fixed Mammalian Cells | 4% Paraformaldehyde | 0.5 - 5 µM | 20 - 60 min | Room Temperature | |

| Tissue Sections (Frozen) | Post-fixation (optional) | 1 - 10 µM | 30 - 60 min | Room Temperature | |

| Tissue Sections (Paraffin) | Deparaffinization & Rehydration | 2 - 10 µM | 40 - 60 min | Room Temperature | |

| Yeast (Live) | N/A | 1 µg/mL | 15 min | Room Temperature |

Experimental Protocols

Protocol 1: Staining of Neutral Lipid Droplets in Live Mammalian Cells

This protocol is suitable for real-time imaging of lipid droplet dynamics.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Live-cell imaging medium

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 70-80%).

-

Preparation of Staining Solution: Prepare a 2X working solution of BODIPY 493/503 in pre-warmed, serum-free medium or PBS. Vigorously mix to ensure dispersion. The final concentration should be between 0.1-2 µM.

-

Staining: Remove the culture medium and wash the cells gently with sterile PBS. Add the 2X BODIPY 493/503 working solution to an equal volume of pre-warmed medium already on the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS or live-cell imaging medium to remove unbound dye and reduce background fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).

Protocol 2: Staining of Neutral Lipid Droplets in Fixed Mammalian Cells

This protocol is ideal for co-localization studies with immunofluorescence.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Culture cells on coverslips. Once ready, wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells 2-3 times with PBS to remove the fixative.

-

Staining: Prepare a working solution of BODIPY 493/503 in PBS at a concentration of 0.5-5 µM. Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells 2-3 times with PBS to remove excess dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence or confocal microscope.

Protocol 3: Staining of Neutral Lipid Droplets in Frozen Tissue Sections

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (optional, for post-fixation)

-

Antifade mounting medium

Procedure:

-

Section Preparation: Cut frozen tissue sections (10 µm) and mount them on microscope slides. Sections can be used directly or post-fixed with 4% PFA for 5 minutes.

-